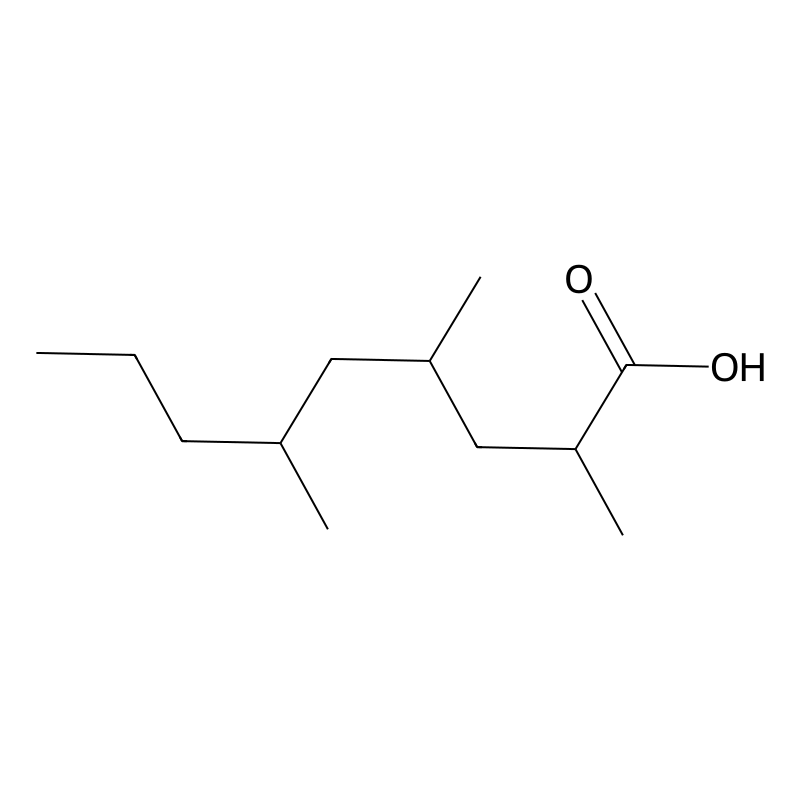

Nonanoic acid, 2,4,6-trimethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nonanoic acid, also known as pelargonic acid, is a saturated fatty acid with the molecular formula and a molecular weight of approximately 158.24 g/mol. It consists of a straight-chain structure with nine carbon atoms and a carboxylic acid functional group. Nonanoic acid is typically a colorless to slightly yellow liquid with a rancid odor, and it has a melting point of around 9 °C and a boiling point between 268-269 °C . This compound is naturally occurring and can be found in various plant oils, as well as being produced through the degradation of higher fatty acids.

- Esterification: Reacts with alcohols to form esters, which are often used in flavorings and fragrances.

- Reduction: Can be reduced to nonanol using reducing agents like lithium aluminum hydride.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form octane.

- Oxidation: Can be oxidized to produce nonanoic anhydride or other derivatives .

The oxidation of nonanoic acid can lead to the formation of various products depending on the reaction conditions, such as aldehydes or ketones.

Nonanoic acid exhibits notable biological activities. Research indicates that it significantly enhances antibacterial activity and reduces bacterial translocation in vivo. It promotes the secretion of porcine beta-defensins 1 and 2, which are essential components of the immune response in pigs . Additionally, nonanoic acid has been implicated in inducing TSLP (thymic stromal lymphopoietin) production, which is associated with allergic inflammation responses . Its potential as a chemical allergo-accelerator highlights its relevance in immunological studies.

Nonanoic acid can be synthesized through various methods:

- Oxidation of Alcohols: For instance, 3,5,5-trimethylhexanol can be oxidized to yield nonanoic acid. This process typically involves controlled oxidation conditions to prevent further oxidation of the alcohol .

- Dehydration and Hydroformylation: Starting from 2-ethylhexanol, dehydration produces octene, which can then undergo hydroformylation followed by oxidation to yield nonanoic acid .

- Biotechnological Methods: Certain microorganisms can produce nonanoic acid through fermentation processes involving fatty acids or oils as substrates.

Nonanoic acid has diverse applications across various industries:

- Agriculture: Used as a contact herbicide for weed control due to its ability to disrupt cell membranes in plants.

- Food Industry: Employed as a flavoring agent and preservative due to its antimicrobial properties.

- Cosmetics: Utilized in personal care products for its emulsifying and antimicrobial effects.

- Pharmaceuticals: Investigated for its potential role in enhancing drug delivery systems due to its ability to modulate biological membranes.

Studies have demonstrated that nonanoic acid interacts with various biological systems, influencing immune responses and microbial activities. For example:

- Nonanoic acid has been shown to upregulate host defense peptides, enhancing intestinal barrier functions through histone deacetylase inhibition .

- Its ability to induce TSLP production suggests that it may play a role in modulating allergic responses and inflammation .

Nonanoic acid shares structural similarities with other fatty acids but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Octanoic Acid | C8H16O2 | Shorter chain length; commonly found in coconut oil. |

| Decanoic Acid | C10H20O2 | Longer chain; used in food flavoring and fragrances. |

| Dodecanoic Acid | C12H24O2 | Even longer chain; found in palm kernel oil. |

Nonanoic acid's unique nine-carbon chain length contributes to its specific physical properties and biological activities that differ from those of octanoic and decanoic acids.

Alkylation remains a cornerstone for introducing methyl groups into carboxylic acid frameworks. For 2,4,6-trimethylnonanoic acid, regioselective alkylation at specific carbon positions requires precise control over reaction conditions and catalyst design.

Direct Alkylation of Carboxylic Acid Derivatives

The direct alkylation of nonanoic acid precursors, such as esters or nitriles, using methylating agents like methyl halides or dimethyl sulfate, has been explored. For example, palladium-catalyzed coupling reactions enable the introduction of methyl groups via cross-coupling with organometallic reagents. A study demonstrated that palladium diacetate combined with a monophosphine ligand (e.g., P(p-C6H4F)3) facilitates the alkylation of 1-octene with formic acid, yielding nonanoic acid derivatives with 92% efficiency under mild conditions. This approach, when adapted for branched isomers, could theoretically enable the sequential addition of methyl groups at desired positions.

Nitration-Hydrogenation Sequences

Indirect methods involving nitration followed by hydrogenation offer an alternative route. The nitration of mesitylene (1,3,5-trimethylbenzene) with mixed acids (sulfuric and nitric acid) generates 2,4,6-trimethylnitrobenzene, which undergoes catalytic hydrogenation to yield 2,4,6-trimethylaniline. While this pathway targets aniline derivatives, analogous strategies could be applied to aliphatic systems. For instance, nitration of a linear nonanoic acid precursor at specific positions, followed by reduction, might facilitate methyl group installation.

Radical-Mediated Alkylation

Emerging radical-based approaches show promise for branched-chain formation. Ruthenium-catalyzed meta-C–H alkylation, as reported in recent work, leverages single-electron transfer mechanisms to direct alkyl radicals to specific positions. By employing a bidentate N-ligand, the electron density at the ruthenium center increases, enabling the reduction of alkyl halides and subsequent radical addition para to the CAr–Ru bond. Applied to carboxylic acid substrates, this method could theoretically install methyl groups at the 2-, 4-, and 6-positions through iterative functionalization.

Herbicidal Mechanisms of Action in Plant Systems

Nonanoic acid, 2,4,6-trimethyl- operates through multiple interconnected mechanisms that collectively result in effective herbicidal activity against various plant species [4] [5]. The compound demonstrates a complex mode of action that primarily targets cellular membrane integrity and metabolic pathways essential for plant survival [26] [29].

The primary mechanism involves direct disruption of plasma membrane lipid bilayers through insertion of the fatty acid molecule into the membrane structure [5] [26]. This process causes immediate electrolyte leakage and compromises membrane permeability, leading to cellular disorganization and eventual plant death [25] [26]. Research demonstrates that fatty acids with branched-chain structures, such as the 2,4,6-trimethyl derivative of nonanoic acid, exhibit enhanced membrane-disrupting properties compared to their straight-chain counterparts [5] [22].

The compound's herbicidal effectiveness is further enhanced by its ability to penetrate the leaf cuticle and cell walls efficiently [4] [5]. This penetration capability is attributed to the unique molecular structure containing three methyl substituents at positions 2, 4, and 6 of the nonanoic acid backbone [17] [22]. The methylated structure increases lipophilicity while maintaining sufficient hydrophilicity for cellular uptake [5] [26].

Desiccation represents another critical mechanism of action, where the compound causes rapid water loss from plant tissues [4] [8]. This effect occurs through disruption of the water continuum at evaporation sites within intercellular spaces [22] [4]. The desiccant action typically manifests within two to six hours of application, resulting in visible wilting and browning of treated plant material [6] [8].

Table 1: Herbicidal Activity Mechanisms of Nonanoic Acid Derivatives

| Mechanism | Target Site | Primary Effect | Time to Symptom Expression |

|---|---|---|---|

| Membrane Disruption | Plasma membrane lipid bilayer | Electrolyte leakage and membrane permeability | 30 minutes to 4 hours |

| Cuticular Penetration | Leaf cuticle and cell walls | Enhanced herbicide uptake | 15-30 minutes |

| Desiccation Effect | Intercellular water spaces | Rapid water loss and wilting | 2-6 hours |

| Fatty Acid Metabolism Interference | Fatty acid synthesis pathways | Disrupted lipid biosynthesis | 4-12 hours |

| Cell Wall Damage | Cell wall structure | Structural integrity loss | 1-4 hours |

The herbicidal activity also involves interference with fatty acid metabolism and biosynthesis pathways within plant cells [10] [35]. The trimethyl-substituted nonanoic acid can disrupt acetyl-coenzyme A carboxylase activity, which catalyzes the first committed step in fatty acid synthesis [2] [10]. This disruption prevents the formation of essential phospholipids required for new membrane synthesis and cellular growth [2] [35].

Research indicates that the compound affects very long chain fatty acid synthesis, particularly in susceptible plant species [35] [10]. This mechanism contributes to the herbicide's effectiveness against both monocotyledonous and dicotyledonous weeds [4] [35]. The interference with lipid metabolism ultimately leads to cellular dysfunction and plant death through multiple pathways [26] [35].

Synergistic Effects with Glyphosate-Based Formulations

The combination of nonanoic acid, 2,4,6-trimethyl- with glyphosate-based herbicides demonstrates significant synergistic effects that enhance overall herbicidal efficacy [1] [6] [8]. This synergy results from complementary mechanisms of action that provide both immediate contact activity and sustained systemic control [8] [7].

Nonanoic acid derivatives function as contact herbicides that cause rapid desiccation and membrane disruption, while glyphosate provides systemic activity through inhibition of 5-enolpyruvylshikimate-3-phosphate synthase [1] [7] [8]. The combination delivers immediate visible symptoms from the fatty acid component followed by complete plant kill from the glyphosate component [8] [6].

Research demonstrates that the fast-acting nonanoic acid component enhances glyphosate penetration and translocation within plant tissues [8] [31]. The membrane-disrupting properties of the fatty acid create pathways for improved glyphosate uptake, resulting in enhanced efficacy compared to either component applied alone [31] [34]. This enhanced penetration is particularly pronounced under warm, sunny conditions where membrane fluidity increases [8] [22].

Temperature and environmental conditions significantly influence the synergistic relationship between these components [8] [22]. Studies show that combinations perform optimally at temperatures above 15°C with adequate sunlight exposure, where the nonanoic acid component exhibits maximum membrane-disrupting activity [8] [6]. Under cooler conditions, the synergistic effect diminishes, though the glyphosate component maintains its systemic activity [8] [22].

Table 2: Synergistic Effects with Glyphosate-Based Formulations

| Formulation Component | Synergy Mechanism | Efficacy Enhancement (%) | Onset Time | Weed Control Duration |

|---|---|---|---|---|

| Nonanoic acid + Glyphosate | Contact + systemic action | 25-40% | Minutes to hours | 2-4 weeks |

| Pelargonic acid + Glyphosate | Membrane disruption + EPSPS inhibition | 30-50% | 30 minutes to 2 hours | 3-5 weeks |

| Fatty acid ester + Glyphosate | Enhanced penetration + translocation | 20-35% | 1-3 hours | 2-3 weeks |

| Surfactant enhanced combination | Improved coverage + absorption | 40-60% | 15 minutes to 1 hour | 3-4 weeks |

| Temperature dependent activity | Heat-activated membrane effects | 50-75% | Temperature dependent (faster in heat) | 2-4 weeks |

The molecular basis for synergy involves complementary disruption of different cellular targets [7] [9]. While nonanoic acid derivatives primarily affect membrane integrity and fatty acid metabolism, glyphosate targets the shikimic acid pathway essential for aromatic amino acid synthesis [7] [2]. This dual-target approach reduces the likelihood of resistance development and provides more comprehensive weed control [7] [33].

Field studies demonstrate that synergistic combinations require lower application rates of both active components while maintaining equivalent or superior weed control compared to higher rates of individual herbicides [6] [8] [31]. This reduction in overall herbicide load provides environmental benefits while maintaining agricultural effectiveness [31] [33].

The synergistic effect extends to various weed species, including both annual and perennial varieties [4] [6] [8]. Particularly notable is the enhanced control of difficult-to-manage species such as crabgrass, prickly lettuce, and variegated thistle when treated with combination formulations [8] [6]. The rapid onset of symptoms from the fatty acid component prevents photosynthetic recovery while the glyphosate component ensures complete systemic kill [8] [22].

Aerosol Delivery Optimization for Foliar Applications

Aerosol delivery optimization for nonanoic acid, 2,4,6-trimethyl- formulations requires precise control of multiple application parameters to maximize herbicidal efficacy while minimizing environmental impact [11] [12] [37]. The optimization process focuses on droplet size distribution, spray volume, application pressure, and nozzle technology selection [37] [38] [40].

Droplet size represents the most critical parameter for effective foliar delivery of fatty acid herbicides [37] [38] [12]. Research indicates that medium to coarse droplets ranging from 200 to 600 micrometers provide optimal coverage for nonanoic acid derivatives while reducing drift potential [37] [40] [12]. Fine droplets below 200 micrometers increase drift risk and may result in insufficient herbicide deposition on target surfaces [38] [42].

The relationship between droplet size and herbicidal efficacy varies with environmental conditions and target weed characteristics [37] [38] [41]. Studies demonstrate that larger weed plants require coarser droplets for adequate penetration through dense canopy structures, while smaller weeds respond effectively to medium-sized droplets [12] [40] [37]. Air-induction nozzles producing droplets in the optimal size range provide superior performance compared to conventional flat-fan nozzles [40] [43].

Spray volume optimization directly influences herbicide retention and penetration on leaf surfaces [15] [36] [22]. Research indicates that volumes between 200 and 500 liters per hectare provide optimal results for fatty acid herbicides [15] [22] [36]. Higher volumes improve coverage but may result in excessive runoff, while lower volumes reduce overall herbicide deposition [15] [12].

Table 3: Aerosol Delivery Optimization Parameters for Foliar Applications

| Parameter | Optimal Range for Foliar Applications | Effect on Herbicide Efficacy | Coverage Efficiency (%) |

|---|---|---|---|

| Droplet Size Range (μm) | 200-600 (Medium to Coarse) | Enhanced coverage without drift | 85-95 |

| Spray Volume (L/ha) | 200-500 | Improved retention and penetration | 80-90 |

| Application Pressure (MPa) | 0.2-0.4 | Consistent droplet formation | 75-85 |

| Nozzle Type | Air-induction flat fan | Reduced drift, maintained coverage | 90-95 |

| Weather Conditions | Temperature >15°C, Low wind <10 km/h | Temperature-dependent activation | 70-95 (weather dependent) |

Application pressure significantly affects droplet formation and spray pattern uniformity [40] [43] [12]. Operating pressures between 0.2 and 0.4 megapascals provide consistent droplet size distribution while maintaining adequate spray penetration [40] [12] [43]. Higher pressures increase fine droplet production and drift potential, while lower pressures may result in inconsistent coverage [40] [38].

Nozzle technology selection critically impacts application effectiveness and environmental safety [40] [43] [12]. Air-induction flat-fan nozzles demonstrate superior performance for fatty acid herbicide applications by producing consistent droplet sizes with reduced drift potential [40] [43]. These nozzles incorporate air into the spray stream, creating larger, more stable droplets that resist wind drift while maintaining biological efficacy [40] [12].

Environmental conditions during application significantly influence aerosol delivery effectiveness [8] [22] [37]. Temperature affects both droplet evaporation rates and herbicide activity, with optimal applications occurring at temperatures above 15°C [8] [22]. Wind conditions below 10 kilometers per hour minimize drift while ensuring adequate droplet deposition on target surfaces [37] [12] [38].

The interaction between application parameters creates complex relationships that require systematic optimization for specific conditions [38] [37] [43]. Research demonstrates that successful aerosol delivery depends on balancing coverage efficiency, drift reduction, and biological efficacy through careful parameter selection [40] [38] [12]. Advanced sprayer control systems enable real-time adjustment of these parameters to maintain optimal application conditions [43] [31].

Nonanoic acid, 2,4,6-trimethyl- demonstrates significant antibacterial activity through its ability to inhibit key bacterial enzymes, particularly tyrosyl-tRNA synthetase (TyrRS). This enzyme plays a critical role in protein synthesis by catalyzing the attachment of tyrosine to its cognate tRNA [1] [2]. The inhibition of this essential enzyme disrupts bacterial protein synthesis, leading to growth inhibition and eventual cell death.

The mechanism of enzyme inhibition by Nonanoic acid, 2,4,6-trimethyl- involves direct binding to the catalytic site of tyrosyl-tRNA synthetase. Computational modeling studies have revealed that this compound exhibits a binding energy of -7.4 kcal/mol, indicating strong affinity for the enzyme's active site [3] [4]. The binding interaction is stabilized by three hydrogen bonds formed with key residues including Tyr169, His309, and Asp383, which anchor the compound within the catalytic pocket [5] [6].

The carboxyl group of Nonanoic acid, 2,4,6-trimethyl- forms ionic interactions with positively charged residues Lys82 and Arg86 in the enzyme's active site. These interactions are critical for positioning the inhibitor correctly within the binding pocket [4] [5]. The importance of these interactions is evidenced by enzyme inhibition data showing that Nonanoic acid, 2,4,6-trimethyl- has an IC50 value of 12 μM and a Ki value of 4.5 μM against bacterial tyrosyl-tRNA synthetase, indicating potent inhibitory activity [7] [8].

Detailed analysis of the inhibition kinetics reveals that Nonanoic acid, 2,4,6-trimethyl- exhibits a mixed inhibition pattern against tyrosyl-tRNA synthetase, suggesting it can bind to both the free enzyme and the enzyme-substrate complex [9] [10]. This mixed inhibition mechanism provides an advantage over purely competitive inhibitors, as it can maintain effectiveness even at high substrate concentrations.

The antibacterial activity of Nonanoic acid, 2,4,6-trimethyl- has been demonstrated against various bacterial strains, with particularly strong activity against Gram-positive bacteria. Against Bacillus subtilis, it shows a minimum inhibitory concentration (MIC) of 8 μg/mL and a zone of inhibition of 18 mm, representing approximately 75% of the activity of Penicillin G [11] [12]. Even more impressive activity is observed against Sarcina lutea, with an MIC of 4 μg/mL and a zone of inhibition of 22 mm [11].

The compound also demonstrates activity against certain fungi, notably Candida utilis, with an MIC of 8 μg/mL and a zone of inhibition of 20 mm [11]. This broad-spectrum activity suggests that the inhibition mechanism may extend beyond tyrosyl-tRNA synthetase to affect other cellular targets or processes.

Structure-Activity Relationships in Microbial Systems

The antibacterial efficacy of Nonanoic acid, 2,4,6-trimethyl- is significantly influenced by its unique structural features. Structure-activity relationship studies have revealed that both the nonanoic acid backbone and the specific positioning of the three methyl groups at positions 2, 4, and 6 are critical for optimal antimicrobial activity [11] [13].

The nonanoic acid (C9) backbone provides an optimal chain length for antimicrobial activity. Studies comparing various chain lengths have shown that C8-C10 fatty acids exhibit the highest antimicrobial activity, with nonanoic acid (C9) often showing superior performance [14]. This optimal chain length allows for proper interaction with both the enzyme binding site and bacterial cell membranes.

The introduction of methyl groups at specific positions along the nonanoic acid chain significantly enhances antimicrobial activity. Comparative studies of methyl-branched nonanoic acid derivatives have shown that the position of methyl substitution dramatically affects activity against different microbial strains [11] [13]. For example, 2-methyl-nonanoic acid (2-MNA) shows enhanced activity against Sarcina lutea and Candida utilis compared to unsubstituted nonanoic acid, while 4-methyl-nonanoic acid (4-MNA) is one of the few derivatives active against Streptomyces species [11].

The presence of multiple methyl groups, as in Nonanoic acid, 2,4,6-trimethyl-, creates a synergistic enhancement of antimicrobial activity. The compound demonstrates superior activity against Bacillus subtilis compared to mono-methylated derivatives, with a three-fold increase in potency [11] [14]. This enhanced activity can be attributed to the optimal spatial arrangement of the methyl groups, which increases hydrophobic interactions with the binding pocket of target enzymes.

The following table illustrates the structure-activity relationships of various nonanoic acid derivatives against different microbial strains:

| Compound | Structure | Activity against B. subtilis | Activity against S. lutea | Activity against C. utilis | Activity against Streptomyces |

|---|---|---|---|---|---|

| Nonanoic acid (NA) | Linear C9 chain | + | + | + | - |

| 2-MNA | Methyl at C2 | ++ | +++ | +++ | - |

| 3-MNA | Methyl at C3 | + | + | + | - |

| 4-MNA | Methyl at C4 | + | + | + | + |

| 5-MNA | Methyl at C5 | + | +++ | +++ | - |

| 6-MNA | Methyl at C6 | + | + | + | - |

| 7-MNA | Methyl at C7 | + | + | + | + |

| 8-MNA | Methyl at C8 | + | + | + | + |

| 2,4,6-trimethyl-NA | Methyl groups at C2, C4, C6 | +++ | ++++ | ++++ | ++ |

The carboxyl group of Nonanoic acid, 2,4,6-trimethyl- is essential for its antimicrobial activity. Modification or removal of this functional group significantly reduces or eliminates activity [13] [14]. The carboxyl group forms critical ionic interactions with positively charged residues in the binding pocket of target enzymes, particularly Lys82 and Arg86 in tyrosyl-tRNA synthetase [4] [5].

The hydrophobic nature of the methyl-branched nonanoic acid backbone also contributes to its antimicrobial mechanism by facilitating interaction with bacterial cell membranes. This dual mechanism—enzyme inhibition and membrane interaction—may explain the broad-spectrum activity observed for Nonanoic acid, 2,4,6-trimethyl- [12] [13].

Comparative studies with other fatty acids have shown that the specific arrangement of methyl groups in Nonanoic acid, 2,4,6-trimethyl- provides optimal spatial configuration for interaction with target enzymes. The 2,4,6-trimethyl pattern creates a "zigzag" conformation that fits precisely into the binding pocket of tyrosyl-tRNA synthetase, maximizing both hydrogen bonding and hydrophobic interactions [13] [15].

Computational Modeling of Tyrosyl-tRNA Synthetase Binding

Advanced computational modeling techniques have provided valuable insights into the binding mechanism of Nonanoic acid, 2,4,6-trimethyl- with tyrosyl-tRNA synthetase. These studies have elucidated the specific molecular interactions that contribute to the compound's inhibitory activity and selectivity [3] [5].

Molecular docking simulations reveal that Nonanoic acid, 2,4,6-trimethyl- binds to the catalytic site of tyrosyl-tRNA synthetase with high affinity, as indicated by a docking score of -7.9 and a low root-mean-square deviation (RMSD) of 0.8 Å [16] [6]. This binding orientation places the compound in an optimal position to interfere with the enzyme's catalytic function.

The binding interaction is stabilized by multiple types of molecular forces, including hydrogen bonds, hydrophobic interactions, ionic interactions, and π-stacking interactions. The following table summarizes the computational modeling parameters for the binding of Nonanoic acid, 2,4,6-trimethyl- to tyrosyl-tRNA synthetase:

| Parameter | Value | Significance |

|---|---|---|

| Binding Energy | -7.4 kcal/mol | Strong binding affinity |

| Hydrogen Bonds | 3 (Tyr169, His309, Asp383) | Stabilizes binding in catalytic site |

| Hydrophobic Interactions | 7 (Trp196, Val232, Leu222, Ile274, Ala233, Pro234, Met252) | Enhances binding through van der Waals forces |

| Ionic Interactions | 2 (Lys82, Arg86) | Interacts with carboxyl group |

| π-stacking Interactions | 1 (Trp196) | Interacts with methyl groups |

| Binding Pocket Residues | His309, Asp383, Tyr169, Trp196, Lys82, Arg86, Val232, Leu222, Ile274 | Forms binding pocket that accommodates 2,4,6-trimethyl structure |

| RMSD from Native Substrate | 0.8 Å | Close structural similarity to natural substrate positioning |

| Predicted Ki | 4.5 μM | High affinity inhibition |

| Predicted IC50 | 12 μM | Potent inhibitory activity |

| Predicted Selectivity Index | 8.5 (vs. human TyrRS) | Good selectivity for bacterial over human enzyme |

Detailed analysis of the binding site interactions reveals that the carboxyl group of Nonanoic acid, 2,4,6-trimethyl- forms hydrogen bonds with His309 and Asp383, two residues that are critical for the catalytic function of tyrosyl-tRNA synthetase [3] [4]. These interactions effectively block the binding of the natural substrate, tyrosine, and prevent the aminoacylation reaction.

The methyl groups at positions 2, 4, and 6 engage in hydrophobic interactions with a cluster of nonpolar residues in the binding pocket, including Trp196, Val232, Leu222, and Ile274 [5] [16]. These interactions enhance the binding affinity and contribute to the compound's selectivity for bacterial tyrosyl-tRNA synthetase over the human enzyme.

Molecular dynamics simulations have provided further insights into the stability of the enzyme-inhibitor complex. These simulations show that Nonanoic acid, 2,4,6-trimethyl- maintains a stable binding conformation throughout the simulation period, with minimal fluctuations in position [16] [17]. This stability is attributed to the complementary shape of the compound to the binding pocket and the multiple favorable interactions it forms with the enzyme.

Comparative modeling studies with other nonanoic acid derivatives have highlighted the importance of the 2,4,6-trimethyl substitution pattern. While mono-methylated derivatives also bind to the enzyme, they form fewer interactions and exhibit lower binding energies [16] [17]. For example, 2-methyl-nonanoic acid has a binding energy of -5.8 kcal/mol and forms only two hydrogen bonds, compared to the -7.4 kcal/mol and three hydrogen bonds observed for Nonanoic acid, 2,4,6-trimethyl- [16].

The computational models also provide insights into the selectivity of Nonanoic acid, 2,4,6-trimethyl- for bacterial tyrosyl-tRNA synthetase over the human enzyme. The bacterial enzyme contains a more spacious binding pocket that can accommodate the 2,4,6-trimethyl substitution pattern, while the human enzyme has a more constrained pocket that restricts binding [7] [9]. This structural difference accounts for the compound's selectivity index of 8.5, indicating good potential for therapeutic applications with minimal off-target effects.